molecular formula C16H20ClN3OS B2880587 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride CAS No. 1189714-88-2

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride

Cat. No.: B2880587
CAS No.: 1189714-88-2
M. Wt: 337.87
InChI Key: LKXNAFKRRLQDRB-UHFFFAOYSA-N
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Description

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a synthetic small molecule featuring a bicyclic thiazolo[5,4-c]pyridine core substituted with an ethyl group at the 5-position and a 4-methylbenzamide moiety at the 2-position. Its structural uniqueness lies in the ethyl substituent, which modulates physicochemical and pharmacokinetic properties compared to analogues.

Properties

IUPAC Name

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS.ClH/c1-3-19-9-8-13-14(10-19)21-16(17-13)18-15(20)12-6-4-11(2)5-7-12;/h4-7H,3,8-10H2,1-2H3,(H,17,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXNAFKRRLQDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a complex organic compound characterized by its unique thiazolo and pyridine fused ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities. However, comprehensive research specifically focusing on its biological activity is limited. This article aims to compile existing knowledge on the biological activity of this compound and related analogs, highlighting key findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N3SC_{14}H_{18}N_{3}S with a molecular weight of approximately 283.38 g/mol. The compound typically appears as a solid ranging in color from white to yellow and has a melting point around 201 °C .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Potential Biological Activities

  • Kinase Inhibition : The thiazolo[5,4-c]pyridine scaffold has been explored for its kinase inhibitory properties. While specific data on this compound are scarce, related compounds have shown significant interactions with various kinases .
  • Neuroprotective Effects : Compounds with similar structural features have demonstrated neuroprotective effects in preclinical studies .
  • Anticoagulant Properties : Some analogs within the same chemical class have been noted for their anticoagulant properties .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, it is helpful to compare it with other compounds that share structural similarities.

Compound NameStructure FeaturesBiological Activity
GSK189254Similar thiazole-pyridine structureNeuroprotective effects
EdoxabanContains thiazolo-pyridine moietyAnticoagulant properties
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineCore structure without substitutionsPotential antimicrobial activity

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of this compound regarding its specific substitutions and potential applications in drug development .

Case Studies and Research Findings

Despite the lack of direct studies on this compound itself, several related compounds provide insights into its potential biological activity:

  • Neuroprotective Studies : A study on GSK189254 indicated significant neuroprotective effects against oxidative stress in neuronal cells . This suggests that similar compounds may possess protective qualities relevant to neurodegenerative diseases.
  • Anticoagulation Research : Edoxaban's mechanism as an anticoagulant involves inhibition of factor Xa. This highlights the potential for similar thiazolo-pyridine derivatives to be developed as therapeutic agents for thrombus-related diseases .
  • Antimicrobial Activity : The core structure of 5-methyl derivatives has been associated with antimicrobial properties. Investigations into these compounds suggest that modifications can enhance or inhibit such activities .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to two structurally related derivatives (Table 1):

Property Target Compound N-(5-Benzyl-...-4-(tert-butyl)benzamide HCl Isotope-Substituted Diamine Derivative
Core Structure Thiazolo[5,4-c]pyridine Thiazolo[5,4-c]pyridine Thiazolo[5,4-c]pyridine
Substituents 5-Ethyl, 2-(4-methylbenzamide) 5-Benzyl, 2-(4-tert-butylbenzamide) 5-Methyl, 2-(chloropyridinyl/dimethylaminocarbonyl)
Molecular Formula C₁₈H₂₂ClN₃OS (estimated*) C₂₄H₂₈ClN₃OS C₂₃H₂₈ClN₅O₃S (varies with isotope substitution)
Molecular Weight ~378 g/mol (estimated*) 442.018 g/mol ~490 g/mol (isotope-dependent)
Key Modifications Ethyl (moderate lipophilicity) Benzyl (↑ lipophilicity), tert-butyl (steric bulk) Isotopes (e.g., deuterium) at specific positions; chloropyridinyl group
Solubility (Predicted) Moderate (balanced by ethyl and methyl groups) Low (due to benzyl/tert-butyl hydrophobicity) Variable (isotopes may alter crystallinity)
Key Observations:
  • Lipophilicity : The ethyl group in the target compound provides intermediate lipophilicity compared to the benzyl group in , which increases membrane permeability but may reduce aqueous solubility.
  • Isotope Effects: The isotope-substituted derivative demonstrates enhanced metabolic stability due to deuterium or carbon-13 incorporation, a feature absent in the non-isotopic target compound .

Pharmacokinetic and Metabolic Profiles

  • Metabolic Stability : The target compound’s ethyl group may reduce oxidative metabolism compared to the benzyl group in , which is prone to cytochrome P450-mediated degradation.
  • Isotope Effects: In , deuterium at labile positions slows metabolism, increasing plasma exposure.

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